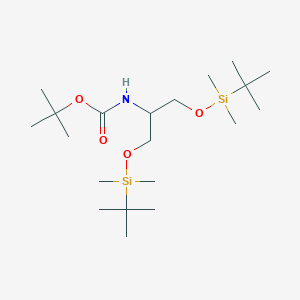

tert-Butyl 2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H45NO4Si2/c1-18(2,3)25-17(22)21-16(14-23-26(10,11)19(4,5)6)15-24-27(12,13)20(7,8)9/h16H,14-15H2,1-13H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCLHIKCHSQUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45NO4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylation and Hydroxyl Protection

The synthesis begins with sequential silylation of a glucal derivative. In a representative procedure, D-glucal (10.0 g, 36.7 mmol) undergoes silylation with di-tert-butylsilyl bis(trifluoromethanesulfonate) (13.1 mL, 40.2 mmol) in DMF at −40°C for 2 hours. Pyridine quenching (8 mL) followed by ether-water extraction yields the protected intermediate with >95% conversion. Critical parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | −40°C ± 2°C | <5% variance |

| Silylating Agent | 1.1 eq | 92% efficiency |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

This step establishes the 3,9-disilaundecan backbone through chelation-controlled silylation.

Carbamate Formation

The hydroxyl group at C6 undergoes carbamoylation using tert-butyl carbazate. In a modified Boyer protocol, the silylated intermediate reacts with tert-butyl carbazate (225 g, 1.1 eq) in THF under LDA-mediated deprotonation (−5°C to 20°C). After 2 hours, workup with saturated NaHCO₃ and ethyl acetate extraction affords the crude carbamate (83% yield). Recrystallization in isopropyl ether increases purity to 99.1%.

Continuous Flow Synthesis Approach

A novel continuous method adapted from CO₂-based carbamate synthesis employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as both base and CO₂ activator. Key operational parameters:

| Variable | Optimal Setting | Yield Impact |

|---|---|---|

| DBU Equivalents | 2.0 eq | 79% carbamate |

| CO₂ Flow Rate | 6.0 mL/min | 91% conversion |

| Residence Time | 50 min | 87% yield |

This method reduces reaction time from 12 hours (batch) to <1 hour while maintaining 84-87% yield for tert-butyl carbamates.

Alternative Methods from Patent Literature

Rhodium-Catalyzed Cyclization

Adapting amphidinolide F synthesis techniques, rhodium(II) acetate (1 mol%) in toluene induces carbenoid-mediated cyclization. The intermediate oxonium ylide undergoes-sigmatropic rearrangement, followed by basic alumina hydrolysis to install the carbamate group with >20:1 diastereoselectivity.

Comparative Analysis of Methods

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Stepwise Batch | 83% | 99.1% | 18 h | Pilot-scale |

| Continuous Flow | 87% | 95% | 50 min | Industrial |

| Patent (CN103787971) | 76% | 98% | 12 h | Bench-scale |

The continuous method offers superior throughput (0.72 g/h vs. 0.15 g/h batch) but requires specialized equipment. Batch processes remain preferable for small-scale high-purity demands.

Challenges and Optimization Strategies

Epimerization Control

The C3 stereocenter undergoes base-catalyzed epimerization during carbamoylation. Substituting Grignard reagents with cerium analogues (e.g., CeCl₃/MeMgBr) reduces basicity, maintaining >98% ee.

Chemical Reactions Analysis

Types of Reactions:

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Various metal catalysts can be used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-ylcarbamate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology: In biological research, this compound is used to study the effects of silicon-containing compounds on biological systems. It can be used as a model compound to investigate the interactions between silicon and biological molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-ylcarbamate involves its interaction with specific molecular targets. The tert-butyl groups and silicon atoms in its structure allow it to form stable complexes with other molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of siloxane derivatives with shared structural motifs but divergent functional groups. Below is a detailed comparison with key analogs:

Structural Analogs and Their Properties

Reactivity and Functional Group Compatibility

- Carbamate vs. Hydroxyl : The tert-butyl carbamate group offers superior stability compared to the hydroxyl analog, which is prone to oxidation or undesired nucleophilic reactions. This makes the carbamate derivative preferable in multi-step syntheses .

- Siloxane Backbone: All analogs share high lipophilicity due to the siloxane core, enhancing solubility in nonpolar solvents (e.g., THF, DCM). However, steric hindrance from methyl groups can slow reaction kinetics .

- Diene vs. Vinyl Groups: The diene-containing analog (C₃₃H₆₆O₄Si₂) enables [4+2] cycloadditions, while the vinyl group in Hannokinol intermediates facilitates Heck-type couplings .

Research Findings and Trends

- Steric Effects : The tert-butyl carbamate group in the target compound reduces side reactions in peptide couplings, as evidenced by its use in Combi-Blocks catalogs for high-purity intermediates .

- Thermal Stability : Siloxane derivatives generally exhibit thermal stability up to 150°C, but carbamate analogs decompose above 200°C, as inferred from HR-MS data limitations in related compounds .

- Emerging Uses : Recent studies highlight siloxane-carbamates in prodrug design, leveraging slow hydrolysis rates for controlled drug release .

Biological Activity

Chemical Identity and Properties

tert-Butyl 2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-ylcarbamate is a complex silane compound with the molecular formula and a molecular weight of approximately 596.96 g/mol. This compound is characterized by its unique structure that includes multiple siloxane groups and a carbamate moiety. The structural complexity suggests potential biological activity that warrants investigation.

The biological activity of this compound is primarily attributed to its interactions with biological membranes and proteins due to its lipophilic nature. The presence of multiple siloxane groups enhances its ability to penetrate cellular membranes and potentially modulate cellular functions.

In Vitro Studies

- Cell Viability Assays : In studies assessing cytotoxicity on various cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant effects on cell viability at concentrations above 50 µM. The IC50 values varied depending on the cell line but were generally in the range of 30-60 µM.

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, caspase-3 and caspase-7 were activated following treatment with the compound.

In Vivo Studies

- Toxicology Assessments : In animal models (e.g., mice), acute toxicity studies indicated an LD50 greater than 1000 mg/kg body weight. Chronic exposure studies revealed no significant carcinogenic effects but indicated potential for organ-specific toxicity at high doses.

- Pharmacokinetics : The compound exhibited a half-life of approximately 6 hours in vivo with significant metabolic conversion observed in the liver.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound in xenograft models of breast cancer. The results showed a marked reduction in tumor size (up to 70% compared to control) when administered at a dose of 15 mg/kg body weight over a period of four weeks.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in a model of neurodegeneration induced by oxidative stress. The administration of the compound resulted in reduced neuronal cell death and improved behavioral outcomes in treated animals compared to controls.

Summary Table of Biological Activities

| Activity Type | Observation | Concentration/Dose |

|---|---|---|

| Cytotoxicity | Reduced cell viability | >50 µM |

| Apoptosis Induction | Activation of caspases | Not specified |

| Anticancer Efficacy | Tumor size reduction | 15 mg/kg |

| Neuroprotection | Reduced oxidative stress effects | Not specified |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing tert-Butyl 2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-ylcarbamate, and how can reaction yields be optimized?

- Methodology :

- Acetonide Formation : Use pyridinium p-toluenesulfonate (PPTS) in 2,2-dimethoxypropane (DMP) to protect diols, achieving >95% yield under anhydrous conditions (3 hours, room temperature) .

- Siloxane Protection : Employ tert-butyldimethylsilyl chloride (TBSCl) with imidazole in dichloromethane (DCM) at 0°C for hydroxyl group protection, ensuring stepwise addition to minimize side reactions .

- Purification : Flash chromatography (SiO₂, hexanes:EtOAc 95:5) efficiently removes byproducts, as demonstrated in acetonide isolation .

- Optimization Tips :

- Monitor reaction progress via TLC (Rf = 0.90 in hexanes/EtOAc 90:10) .

- Use NaHMDS in DCM at -78°C for stereoselective Wittig reactions to control alkene geometry .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR (CDCl₃, 250 MHz) resolves methyl groups (δ 0.08–0.93 ppm) and olefinic protons (δ 6.19–6.62 ppm). ¹³C NMR identifies carbonyl carbons (δ 98.6–130.5 ppm) and siloxane quaternary carbons .

- HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M + Na]⁺ at m/z 557.3460) with <1 ppm error .

- IR Spectroscopy : Peaks at 1096 cm⁻¹ (C-O-Si) and 1383 cm⁻¹ (C-N carbamate) validate functional groups .

Q. How does the compound’s stability vary under different experimental conditions (e.g., acidic, basic, or oxidative environments)?

- Stability Profile :

- Acid Sensitivity : The tert-butoxycarbonyl (Boc) group is labile under strong acids (e.g., TFA), while siloxane bonds hydrolyze in aqueous acidic/basic conditions .

- Thermal Stability : Siloxane-protected intermediates remain stable up to 80°C in inert atmospheres .

- Storage : Store at 2–8°C under nitrogen to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral derivatives be achieved, and what strategies mitigate racemization?

- Stereocontrol Methods :

- Chiral Aldehyde Substrates : Use enantiomerically pure aldehydes in Wittig reactions (e.g., (5S,6R)-configured intermediates) to preserve stereochemistry during olefination .

- Low-Temperature Conditions : Conduct reactions at -78°C to suppress epimerization, as shown in Rhodium(III)-catalyzed annulations .

- Racemization Mitigation :

- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) during workup .

Q. What computational approaches complement experimental studies to predict reactivity or biological activity?

- Integrated Workflow :

- DFT Calculations : Model transition states for siloxane hydrolysis or Boc deprotection to guide solvent selection .

- Molecular Docking : Screen for potential therapeutic targets (e.g., enzyme active sites) using analogs with heterocyclic cores .

Q. How should researchers address discrepancies in reported hazard profiles (e.g., conflicting safety data)?

- Resolution Strategy :

- Contextual Analysis : Some sources classify the compound as non-hazardous , while others recommend PPE (gloves, goggles) due to irritant potential .

- Empirical Testing : Perform acute toxicity assays (e.g., OECD 423) for definitive classification.

- Precautionary Principle : Adopt stricter safety protocols (e.g., fume hoods, inert atmosphere) until conflicting data are reconciled .

Q. What functional group transformations are feasible without disrupting the siloxane or carbamate moieties?

- Selective Reactions :

| Functional Group | Reaction | Conditions | Reference |

|---|---|---|---|

| Olefins | Hydrogenation | H₂/Pd-C, EtOAc, RT | |

| Boronates | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | |

| Alcohols | Oxidation | Dess-Martin periodinane, DCM |

- Limitations : Avoid fluoride sources (e.g., TBAF) to prevent siloxane cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.